molecular formula C12H10BrNO B12595510 [6-(3-Bromophenyl)pyridin-3-yl]methanol

[6-(3-Bromophenyl)pyridin-3-yl]methanol

Cat. No.: B12595510
M. Wt: 264.12 g/mol
InChI Key: VJGZJOUDUIFXQY-UHFFFAOYSA-N
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Description

[6-(3-Bromophenyl)pyridin-3-yl]methanol (CAS: 887974-56-3) is a pyridine derivative featuring a bromophenyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₀BrNO (molecular weight: 264.12 g/mol). Predicted physicochemical properties include a density of 1.484±0.06 g/cm³, boiling point of 394.7±37.0 °C, and a pKa of 13.60±0.10 . This compound is primarily used in industrial and scientific research, particularly in medicinal chemistry for the synthesis of bioactive molecules .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

[6-(3-bromophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H10BrNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2

InChI Key

VJGZJOUDUIFXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(C=C2)CO

Origin of Product

United States

Biological Activity

[6-(3-Bromophenyl)pyridin-3-yl]methanol is an organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a bromophenyl group and a hydroxymethyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for [6-(3-Bromophenyl)pyridin-3-yl]methanol is C12H10BrNO. Its structure includes:

  • A pyridine ring which is known for its role in various biological systems.
  • A bromophenyl group at the 6-position, which can enhance lipophilicity and biological activity.
  • A hydroxymethyl group at the 3-position that may participate in hydrogen bonding interactions.

Synthesis

The synthesis of [6-(3-Bromophenyl)pyridin-3-yl]methanol typically involves multi-step reactions. For example, starting from suitable pyridine derivatives, bromination and subsequent substitution reactions are employed to introduce the bromophenyl and hydroxymethyl groups. The specific conditions and reagents can vary based on the desired yield and purity of the final product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyridine derivatives, including those similar to [6-(3-Bromophenyl)pyridin-3-yl]methanol. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.

CompoundCell LineIC50 (µM)
1HepG215.4
2HT-2912.8
3MCF-710.5

These findings suggest that modifications on the pyridine ring can lead to enhanced anticancer activity, indicating that [6-(3-Bromophenyl)pyridin-3-yl]methanol may possess similar or greater potency.

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that certain pyridine derivatives can act as dual inhibitors of EGFR and HER2 kinases, with IC50 values in the nanomolar range. This suggests a potential mechanism through which [6-(3-Bromophenyl)pyridin-3-yl]methanol could exert its biological effects by modulating signaling pathways critical for tumor growth.

Antitrypanosomal Activity

In addition to its anticancer properties, [6-(3-Bromophenyl)pyridin-3-yl]methanol has been evaluated for antitrypanosomal activity against Trypanosoma brucei, which causes sleeping sickness. Compounds structurally related to it demonstrated IC50 values ranging from low micromolar to submicromolar levels:

CompoundIC50 (µM)
130.38
162.0

These results indicate promising selectivity against trypanosomes while exhibiting minimal toxicity towards mammalian cells.

The biological activity of [6-(3-Bromophenyl)pyridin-3-yl]methanol is believed to involve multiple mechanisms:

  • Enzyme Inhibition : By binding to active sites of kinases or other enzymes, it may inhibit their activity, disrupting cellular signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other membrane-bound proteins, influencing their function.
  • Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest.

Case Studies

Several case studies highlight the efficacy of compounds related to [6-(3-Bromophenyl)pyridin-3-yl]methanol:

  • EGFR/HER2 Dual Inhibitors : A study reported a pyridine-based compound with an IC50 value of 1.8 nM against EGFR, showcasing potential for targeted cancer therapies.
  • Antitrypanosomal Research : Another investigation demonstrated that derivatives exhibited significant antitrypanosomal activity with favorable ADME-Tox profiles, suggesting suitability for further development as therapeutic agents.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyridinylmethanol scaffold is versatile, with modifications at the pyridine ring significantly altering properties. Key analogs include:

Compound Name Substituent at Pyridine-6 Position Molecular Formula Molecular Weight (g/mol) Key References
[6-(3-Bromophenyl)pyridin-3-yl]methanol 3-Bromophenyl C₁₂H₁₀BrNO 264.12
[6-(4-Boc-piperazin-1-yl)pyridin-3-yl]methanol 4-Boc-piperazinyl C₁₆H₂₄N₄O₃ 320.39
[6-(Trifluoromethyl)pyridin-3-yl]methanol Trifluoromethyl C₇H₆F₃NO 177.12
[6-(Diethylamino)pyridin-3-yl]methanol Diethylamino C₁₀H₁₆N₂O 180.25
(5-Bromo-2-chloropyridin-3-yl)methanol 5-Bromo-2-chloro C₆H₅BrClNO 222.47
(5,6-Dimethoxypyridin-3-yl)methanol 5,6-Dimethoxy C₈H₁₁NO₃ 169.18

Key Observations :

  • Bromophenyl vs. Trifluoromethyl: The bromophenyl group in [6-(3-Bromophenyl)pyridin-3-yl]methanol enhances lipophilicity and steric bulk compared to the electron-withdrawing trifluoromethyl group in [6-(Trifluoromethyl)pyridin-3-yl]methanol. This impacts solubility and target-binding interactions .
  • Boc-Piperazinyl vs.

Reactivity Trends :

  • Bromophenyl and chloropyridinyl derivatives (e.g., (5-Bromo-2-chloropyridin-3-yl)methanol) are prone to cross-coupling reactions, enabling further derivatization .

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